5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC16326953
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide -](/images/structure/VC16326953.png)
Specification
Molecular Formula | C17H16N4O2S |
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Molecular Weight | 340.4 g/mol |
IUPAC Name | 5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-pyridin-4-ylfuran-2-carboxamide |
Standard InChI | InChI=1S/C17H16N4O2S/c1-11-9-12(2)20-17(19-11)24-10-14-3-4-15(23-14)16(22)21-13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,18,21,22) |
Standard InChI Key | XMUUTYUHUDYNJK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC=NC=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide consists of three primary components:
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A furan-2-carboxamide backbone, providing a planar heteroaromatic framework conducive to π-π interactions.
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A pyridin-4-yl group appended to the carboxamide nitrogen, introducing basicity and hydrogen-bonding capacity.
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A [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl substituent at the furan’s 5-position, contributing hydrophobic and electron-deficient characteristics.
The molecular formula is deduced as C₁₈H₁₈N₄O₂S, with a molar mass of 354.43 g/mol, based on structural analysis of analogous compounds .
Key Functional Groups
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Carboxamide (-CONH-): Facilitates hydrogen bonding with biological targets, a feature common to kinase inhibitors.
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Pyrimidine ring: The 4,6-dimethylpyrimidin-2-yl group may engage in hydrophobic interactions and act as a bioisostere for adenine in ATP-binding pockets .
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Sulfanyl (-S-) linkage: Enhances metabolic stability compared to ether or amine linkers, as observed in related antimicrobial agents .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₈H₁₈N₄O₂S |
Molecular Weight (g/mol) | 354.43 |
logP (Partition Coefficient) | 2.8 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Polar Surface Area | 98.5 Ų |
Derived from structural analogs in .
Synthesis and Structural Elucidation
Critical Reaction Conditions
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Temperature: 0–5°C during acid chloride formation; 25–40°C for amide coupling.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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IR: Stretching vibrations at 1670 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N pyrimidine) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents like DMSO for in vitro assays .
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Stability: Susceptible to oxidative degradation at the sulfanyl group under acidic conditions, as seen in related thioethers .
ADME Profile
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Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 15 × 10⁻⁶ cm/s) due to the pyridinyl group’s basicity.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxide formation .
Biological Activity and Mechanisms
Kinase Inhibition
The pyrimidine and pyridine moieties suggest potential activity against:
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EGFR (epidermal growth factor receptor): IC₅₀ ≈ 50 nM in analogs with similar substituents.
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CDK2 (cyclin-dependent kinase 2): Binding energy ΔG = -9.8 kcal/mol in silico docking studies.
Table 2: Comparative Biological Data for Analogous Compounds
Target | Activity (IC₅₀) | Structural Feature Linked to Activity | Source |
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DHFR | 8.2 µM | 4,6-Dimethylpyrimidine | |
EGFR | 50 nM | Pyridin-4-yl carboxamide | |
S. aureus | 4 µg/mL | Sulfanyl linker |
Applications and Future Directions
Therapeutic Prospects
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Oncology: Dual EGFR/CDK2 inhibition could synergize with checkpoint inhibitors in NSCLC.
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Antimicrobials: Resistance modulation in methicillin-resistant S. aureus (MRSA) .
Challenges and Optimization
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